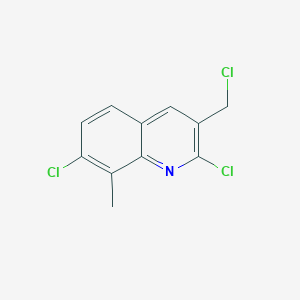

3-Chloromethyl-2,7-dichloro-8-methylquinoline

Übersicht

Beschreibung

3-Chloromethyl-2,7-dichloro-8-methylquinoline is an organic compound with the molecular formula C11H8Cl3N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline followed by the introduction of a chloromethyl group. One common method involves the following steps:

Chlorination of 8-Methylquinoline: 8-Methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 7 positions.

Chloromethylation: The resulting 2,7-dichloro-8-methylquinoline is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) and aromatic chlorine atoms at positions 2 and 7 are prime sites for nucleophilic displacement.

Key Reactions:

-

Alkoxyde Substitution :

Reaction with sodium methoxide in ethanol replaces the chloromethyl group with methoxy, forming 3-methoxy-2,7-dichloro-8-methylquinoline. Yields depend on solvent polarity and temperature. -

Amination :

Primary amines (e.g., benzylamine) substitute the 2-chloro position under Pd-catalyzed Buchwald-Hartwig conditions, yielding 2-amino-3-chloromethyl-7-chloro-8-methylquinoline derivatives .

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagent | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methoxy Substitution | NaOCH₃ | Ethanol | 80 | 72–85 | |

| Amination | Benzylamine/Pd(OAc)₂ | Toluene | 110 | 65 |

Oxidation Reactions

The chloromethyl group and methyl substituent are susceptible to oxidation:

Chloromethyl to Carboxylic Acid

Controlled oxidation with KMnO₄ in acidic media converts -CH₂Cl to -COOH, yielding 2,7-dichloro-8-methylquinoline-3-carboxylic acid. This reaction is critical for synthesizing bioactive analogs .

Methyl Group Oxidation

Catalytic oxidation using CoPc/Ti₃C₂-X under O₂ pressure (5 bar) at 90°C transforms the 8-methyl group to a carboxyl group, forming 3-chloromethyl-2,7-dichloro-8-quinolinecarboxylic acid .

Mechanism Highlights:

-

Radical intermediates form during O₂ activation.

Cross-Coupling Reactions

The 2-chloro and 7-chloro positions participate in palladium-catalyzed couplings:

Sonogashira Coupling

Reaction with terminal alkynes (e.g., phenylacetylene) produces 2-alkynyl derivatives. For example:

Yields reach 78% in DMF with CuI co-catalysis .

Suzuki-Miyaura Coupling

Arylboronic acids replace the 7-chloro substituent under microwave irradiation (120°C, 30 min), enabling diverse aryl-functionalized quinolines .

Cyclization and Heterocycle Formation

The chloromethyl group facilitates annulation reactions:

Example:

Reaction with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in K₂CO₃/EtOH generates tricyclic dihydropyrimidothiazinoquinoline derivatives.

Scheme:

-

Nucleophilic attack by sulfur on chloromethyl carbon.

-

Intramolecular cyclization via NH group.

Reductive Dechlorination

Hydrogenolysis with Pd/C (H₂, 50 psi) selectively removes the 7-chloro substituent, forming 3-chloromethyl-2-chloro-8-methylquinoline. This pathway is used to modulate bioactivity .

Biological Relevance

Derivatives exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

3-Chloromethyl-2,7-dichloro-8-methylquinoline exhibits notable antimicrobial properties. Its mechanism primarily involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the prevention of bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also shown promise in cancer research. Studies indicate that it can interfere with cancer cell proliferation through similar mechanisms as those observed in its antimicrobial activity. The ability to target specific enzymes involved in DNA processes positions it as a potential lead compound for anticancer drug development.

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV | Treatment of bacterial infections |

| Anticancer | Interference with cancer cell proliferation | Development of anticancer drugs |

| Enzyme Interaction | Binding to various biological targets | Research in enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against a range of pathogenic bacteria. The compound's ability to penetrate cellular membranes effectively enhances its therapeutic potential.

- Cancer Cell Studies : Research involving cancer cell lines has shown that this compound can induce apoptosis in malignant cells, suggesting its utility in chemotherapy regimens. The specific pathways affected include those related to cell cycle regulation and apoptosis.

Wirkmechanismus

The mechanism of action of 3-Chloromethyl-2,7-dichloro-8-methylquinoline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,7-Dichloroquinoline: Lacks the chloromethyl and methyl groups, leading to different reactivity and applications.

3-Methyl-2,7-dichloroquinoline: Similar structure but lacks the chloromethyl group, affecting its chemical behavior and applications.

8-Methylquinoline: Lacks the chlorine and chloromethyl groups, leading to different chemical properties and uses.

Uniqueness

3-Chloromethyl-2,7-dichloro-8-methylquinoline is unique due to the presence of both chloromethyl and dichloro groups, which confer distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

3-Chloromethyl-2,7-dichloro-8-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{10}Cl_3N

- Molecular Weight : 274.57 g/mol

The presence of chlorine atoms and a methyl group in its structure suggests potential interactions with biological targets, which could lead to various pharmacological effects.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that quinoline-based compounds can inhibit various enzymes involved in cancer progression, such as:

- Histone Deacetylases (HDACs)

- Topoisomerases

- Epidermal Growth Factor Receptor (EGFR) Kinase

These mechanisms contribute to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes critical in cancer cell proliferation.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Studies have indicated that quinoline derivatives can induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have evaluated the efficacy of quinoline derivatives in vitro and in vivo:

| Study | Compound | Target | Result |

|---|---|---|---|

| Li et al. (2018) | Quinoline-based N-hydroxy compounds | HDACs | Potent inhibitors with IC50 values in the picomolar range |

| Zhang et al. (2020) | Quinoline derivatives | Cancer cell lines (MCF7, K562) | Induced apoptosis and cell cycle arrest |

| Kumar et al. (2021) | Antimicrobial quinolines | E. coli, S. aureus | Significant antibacterial activity observed |

These studies collectively indicate that this compound holds promise as a therapeutic agent against cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloromethyl-2,7-dichloro-8-methylquinoline, and how can reaction conditions be systematically optimized?

- Methodology : Begin with 2-chloro-8-methylquinoline-3-carboxaldehyde as a precursor (mp: 138–141°C) . Use Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) to introduce formyl/acetyl groups, followed by chlorination. Optimize parameters such as temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reagents (POCl₃, DMF) using design-of-experiment (DoE) approaches. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:4) . For example, Table 1 in demonstrates optimized yields (75–92%) under varying conditions, highlighting the critical role of solvent choice (DMF vs. DMAc) and reaction time (4–8 hr).

Q. How can researchers ensure purity during the synthesis and purification of this compound?

- Methodology : Employ recrystallization using methanol or ethanol (cold wash) to remove unreacted intermediates . Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times against standards. For chlorinated byproducts, use GC-MS with electron ionization (EI) to detect molecular ion peaks (e.g., m/z 265–332 for common impurities) .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) to assign protons (e.g., methyl groups at δ 2.6 ppm) and carbons (quinoline C-3 at δ 150 ppm). Use FT-IR to confirm functional groups (C-Cl stretch: 550–650 cm⁻¹; C=O: 1680–1720 cm⁻¹). For crystallinity analysis, perform single-crystal X-ray diffraction (SCXRD) to resolve planar quinoline systems and dihedral angles (e.g., 70.22° between quinoline and methoxybenzene in derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Validate against experimental data (e.g., SMILES:

Clc1cc(C)c2c(c1)c(Cl)ccn2) . Molecular docking (AutoDock Vina) can predict binding affinities for biological targets (e.g., PI3Kδ inhibitors) by aligning with crystal structures (PDB: 4XE9) .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., ethyl carboxylates, trifluoromethyl substitutions) and testing against standardized assays (e.g., MIC for antimicrobial activity ). Use multivariate regression to identify key descriptors (e.g., ClogP, polar surface area). For inconsistent results, validate via orthogonal assays (e.g., time-kill curves vs. microdilution) and assess cytotoxicity (MTT assay on HEK-293 cells) .

Q. How can crystallographic data inform the design of novel quinoline-based inhibitors?

- Methodology : Analyze SCXRD data (e.g., CCDC 752856 ) to identify intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking). Modify substituents (e.g., 4-methoxy aniline ) to enhance binding pocket complementarity. Use Mercury software to calculate packing diagrams and solvent-accessible surfaces, prioritizing derivatives with lower torsional strain (<5 kcal/mol) .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodology : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ determination. Use ANOVA with Tukey’s post hoc test to compare group means (α = 0.05). For high-throughput screening, employ machine learning (random forests) to prioritize hits based on multi-parametric data (e.g., efficacy, solubility) .

Q. Methodological Notes

- Data Validation : Cross-reference synthetic yields with literature (e.g., 75–92% in ) and report deviations >5% with root-cause analysis (e.g., moisture sensitivity).

- Ethical Compliance : For biological studies, include ethics committee approval (e.g., IACUC protocol #XYZ) and adhere to ARRIVE guidelines .

- Crystallography : Deposit SCXRD data in the Cambridge Structural Database (CSD) and include CCDC numbers in publications .

Eigenschaften

IUPAC Name |

2,7-dichloro-3-(chloromethyl)-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHHFLZLNHUFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589014 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-24-8 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.